3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
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Overview
Description
3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C18H14Br3N3O2 and its molecular weight is 544.041. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Intermolecular Interactions
The research on similar antipyrine derivatives like 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has focused on their crystal structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies provide insights into the solid-state structures and intermolecular interactions of such compounds, which are crucial for understanding their chemical behavior and potential applications (Saeed et al., 2020).
Synthesis and Characterization for Biological Applications
Another area of research involves the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds are synthesized using antipyrine, a non-steroidal anti-inflammatory drug, indicating their potential in medicinal chemistry. The biological applications, particularly their interaction with nucleotide protein targets, are a key focus (Saeed et al., 2015).
Antiviral Applications
Research also extends to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against influenza A virus. This suggests the potential of such compounds in developing antiviral agents, especially for avian influenza (Hebishy et al., 2020).
Utility in Heterocyclic Synthesis
The utility of compounds like (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide in heterocyclic synthesis is another significant area. These compounds serve as intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives, highlighting their versatility in synthetic chemistry (Fadda et al., 2012).
Mitotic Inhibition in Plant Cells
There is research on N-substituted benzamides like N-(1,1-dimethylpropynyl) benzamide, which shows potent inhibition of mitosis in plant cells. This provides an insight into their potential use in studying cell division and possibly in agricultural applications (Merlin et al., 1987).
Future Directions
The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the research of “3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide” and similar compounds.
Mechanism of Action
Target of Action
The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .
Biochemical Pathways
By inhibiting alkaline phosphatases, the compound affects several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of monophosphate esters at alkaline pH, contributing to phosphate metabolism. Inhibition of these enzymes can disrupt these pathways, potentially leading to alterations in bone mineralization and lipid metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of alkaline phosphatases. This can lead to a decrease in phosphate metabolism, potentially affecting bone mineralization and lipid metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, alkaline phosphatases, the targets of the compound, have optimal activity at alkaline pH. Therefore, changes in pH could affect the compound’s efficacy. Similarly, high temperatures could potentially degrade the compound, reducing its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))(3,4,5-tribromophenyl)formamide has been found to interact with several enzymes, proteins, and other biomolecules . It has been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP)
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Properties
IUPAC Name |
3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJWQJHFPHCJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.